![molecular formula C16H29PSn B14441171 tert-Butyl(phenyl)[3-(trimethylstannyl)propyl]phosphane CAS No. 76637-79-1](/img/structure/B14441171.png)
tert-Butyl(phenyl)[3-(trimethylstannyl)propyl]phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(phenyl)[3-(trimethylstannyl)propyl]phosphane: is an organophosphorus compound that features a phosphane (phosphine) group bonded to a tert-butyl group, a phenyl group, and a 3-(trimethylstannyl)propyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(phenyl)[3-(trimethylstannyl)propyl]phosphane typically involves the following steps:
Formation of the 3-(trimethylstannyl)propyl group: This can be achieved by reacting 3-bromopropyltrimethylsilane with a stannylating agent such as trimethyltin chloride in the presence of a palladium catalyst.
Phosphination: The 3-(trimethylstannyl)propyl group is then reacted with tert-butyl(phenyl)phosphane under controlled conditions to form the desired compound.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(phenyl)[3-(trimethylstannyl)propyl]phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Coordination: The phosphane group can coordinate with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides or organometallic compounds can be used for substitution reactions.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly used for forming metal-phosphine complexes.
Major Products Formed
Phosphine oxides: Formed through oxidation reactions.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Metal-phosphine complexes: Formed through coordination reactions with transition metals.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: tert-Butyl(phenyl)[3-(trimethylstannyl)propyl]phosphane can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties.
Biology and Medicine
Drug Development: The compound’s ability to form stable complexes with metals can be exploited in the design of metal-based drugs.
Bioconjugation: The trimethylstannyl group can be used for labeling biomolecules, aiding in imaging and diagnostic applications.
Industry
Polymerization: The compound can be used as a catalyst in polymerization reactions, leading to the production of high-performance polymers.
Electronics: The compound’s unique electronic properties make it suitable for use in the development of electronic materials.
Wirkmechanismus
The mechanism by which tert-Butyl(phenyl)[3-(trimethylstannyl)propyl]phosphane exerts its effects is primarily through its ability to coordinate with transition metals. The phosphane group acts as a ligand, donating electron density to the metal center, which can enhance the metal’s catalytic activity. The trimethylstannyl group can also participate in reactions, providing additional functionality.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl(phenyl)phosphane: Lacks the 3-(trimethylstannyl)propyl group, making it less versatile in terms of functionalization.
Phenyl(3-(trimethylstannyl)propyl)phosphane: Lacks the tert-butyl group, which can affect its steric and electronic properties.
tert-Butyl(3-(trimethylstannyl)propyl)phosphane: Lacks the phenyl group, which can influence its reactivity and coordination behavior.
Uniqueness
tert-Butyl(phenyl)[3-(trimethylstannyl)propyl]phosphane is unique due to the presence of all three functional groups: tert-butyl, phenyl, and 3-(trimethylstannyl)propyl. This combination provides a balance of steric and electronic properties, making it a versatile compound for various applications in catalysis, materials science, and beyond.
Eigenschaften
CAS-Nummer |
76637-79-1 |
|---|---|
Molekularformel |
C16H29PSn |
Molekulargewicht |
371.1 g/mol |
IUPAC-Name |
tert-butyl-phenyl-(3-trimethylstannylpropyl)phosphane |
InChI |
InChI=1S/C13H20P.3CH3.Sn/c1-5-11-14(13(2,3)4)12-9-7-6-8-10-12;;;;/h6-10H,1,5,11H2,2-4H3;3*1H3; |
InChI-Schlüssel |
UXXJBTDGJQMMRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(CCC[Sn](C)(C)C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


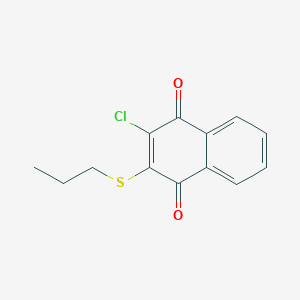

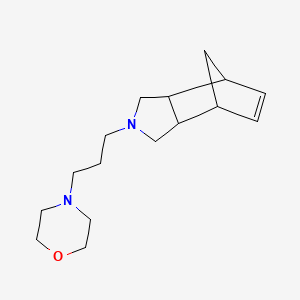
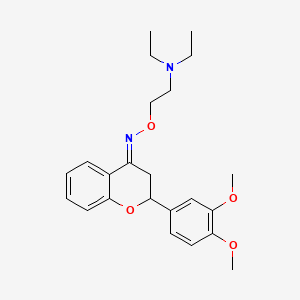
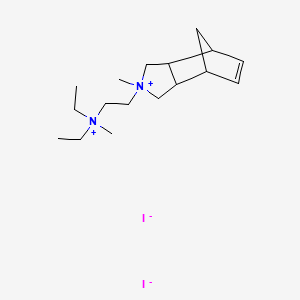

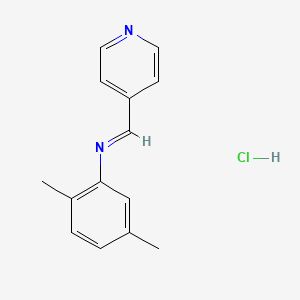
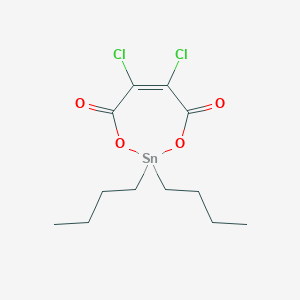
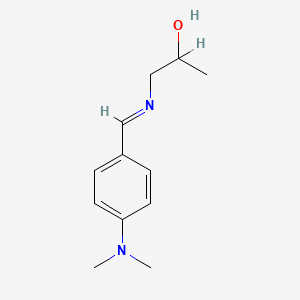
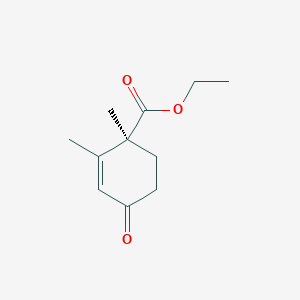
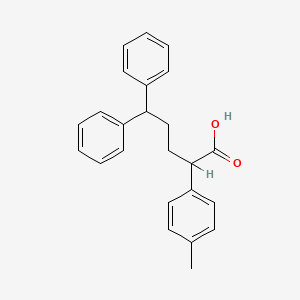
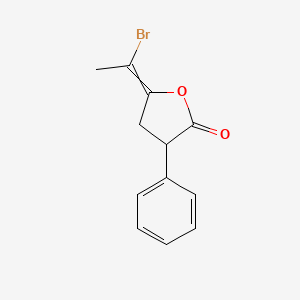
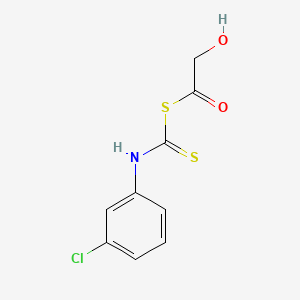
![N-{[Fluoro(dimethyl)silyl]oxy}-1,1,1-trimethylsilanamine](/img/structure/B14441153.png)
